"N-ethyl-8-hydroxyquinoline-7-carboxamide" synthesis and characterization
"N-ethyl-8-hydroxyquinoline-7-carboxamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-8-hydroxyquinoline-7-carboxamide
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a detailed methodology for the synthesis, purification, and structural elucidation of N-ethyl-8-hydroxyquinoline-7-carboxamide, a member of the versatile 8-hydroxyquinoline class of compounds.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged bicyclic scaffold consisting of a pyridine ring fused to a phenol.[1] This structure is renowned for its diverse and potent biological activities, which has led to its incorporation into numerous therapeutic agents.[2][3] Derivatives of 8-HQ have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antifungal, antiviral, and neuroprotective properties.[1][4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogenic organisms or cancer cells.[5]
This guide focuses on a specific derivative, N-ethyl-8-hydroxyquinoline-7-carboxamide. The introduction of the carboxamide group at the 7-position and an N-ethyl substituent offers a valuable analogue for structure-activity relationship (SAR) studies. The following sections provide a robust, field-proven protocol for its synthesis and a detailed framework for its analytical characterization.
Part 1: Synthesis Methodology
Principle of Synthesis: Nucleophilic Acyl Substitution
The synthesis of N-ethyl-8-hydroxyquinoline-7-carboxamide is most efficiently achieved via the amidation of a suitable carboxylic acid derivative, such as an ester. The core of this strategy is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the precursor, Ethyl 8-hydroxyquinoline-7-carboxylate. This process results in the displacement of the ethoxy leaving group and the formation of the desired stable amide bond. This method is widely applicable and favored for its reliability and generally high yields.
Reaction Scheme
The overall transformation is illustrated below:
Caption: Synthesis of N-ethyl-8-hydroxyquinoline-7-carboxamide.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified steps and subsequent characterization will confirm the successful synthesis of the target compound.
Materials and Equipment:
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Ethyl 8-hydroxyquinoline-7-carboxylate (Precursor)[6]
-
Ethylamine (70% solution in water or neat)
-
Methanol or Ethanol (Solvent)
-
Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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Standard laboratory glassware for work-up and purification
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Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 8-hydroxyquinoline-7-carboxylate (1.0 eq, e.g., 2.17 g, 10 mmol) in a minimal amount of methanol (approx. 20-30 mL).
-
Addition of Amine: To the stirred solution, add an excess of ethylamine (3.0 to 5.0 eq, e.g., 2-3 mL of 70% solution). The excess amine drives the reaction equilibrium towards the product.
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Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle.
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Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
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After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Add distilled water (approx. 50 mL) to the residue. The product, being less soluble in water, should precipitate.
-
If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod.
-
Collect the solid precipitate by vacuum filtration, washing with cold water to remove excess ethylamine and other water-soluble impurities.
-
-
Purification:
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Dry the crude solid product in a vacuum oven.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent depends on solubility trials.
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Expected Yield: 75-90%. Appearance: Off-white to pale yellow solid.
Part 2: Purity Assessment and Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-ethyl-8-hydroxyquinoline-7-carboxamide.
Workflow for Synthesis and Analysis
Caption: Overall workflow from synthesis to final characterization.
Physicochemical and Spectroscopic Data
The following tables summarize the expected analytical data for N-ethyl-8-hydroxyquinoline-7-carboxamide. This data is predicted based on the known spectral properties of the 8-hydroxyquinoline scaffold and related amide structures.[7]
Table 1: Physicochemical Properties
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Monoisotopic Mass | 216.0899 Da[8] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
|---|---|---|---|---|
| ~10.0-11.0 | br s | 1H | -OH | Phenolic protons are acidic and often broad. |
| ~8.8-9.0 | br t | 1H | -NH | Amide N-H proton, coupling to adjacent CH₂. |
| ~8.75 | dd | 1H | H-2 (Quinoline) | Deshielded by adjacent ring nitrogen. |
| ~8.20 | d | 1H | H-4 (Quinoline) | Aromatic proton adjacent to ring nitrogen. |
| ~7.80 | d | 1H | H-5 (Quinoline) | Aromatic proton ortho to the amide group. |
| ~7.60 | dd | 1H | H-3 (Quinoline) | Standard aromatic coupling. |
| ~7.25 | d | 1H | H-6 (Quinoline) | Aromatic proton ortho to the hydroxyl group. |
| ~3.35 | q | 2H | -NH-CH₂ -CH₃ | Methylene protons coupled to both NH and CH₃. |
| ~1.15 | t | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent CH₂. |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3400-3200 | Broad | O-H Stretch | Intramolecular H-bonding of phenolic OH. |
| ~3300 | Medium | N-H Stretch | Secondary amide N-H vibration. |
| ~1640 | Strong | C=O Stretch (Amide I) | Characteristic strong absorption for amide carbonyl. |
| ~1540 | Medium | N-H Bend (Amide II) | Coupled N-H bending and C-N stretching. |
| 1600-1450 | Medium-Strong | C=C Aromatic Stretch | Vibrations of the quinoline ring system. |
| ~1280 | Medium | C-N Stretch | Stretching vibration of the amide C-N bond. |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| ESI-MS (+) | 217.0971 | [M+H]⁺ |
| ESI-MS (+) | 239.0790 | [M+Na]⁺ |
| HRMS | 217.0971 (Calculated) | [M+H]⁺ |
Conclusion and Future Directions
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of N-ethyl-8-hydroxyquinoline-7-carboxamide. By leveraging fundamental principles of organic chemistry and established analytical techniques, researchers can confidently produce and validate this compound.
Given the broad biological activities associated with the 8-hydroxyquinoline family, this derivative is a prime candidate for various screening assays.[1] Future research should focus on evaluating its potential as an antimicrobial, anticancer, or neuroprotective agent. The data generated from such studies will contribute valuable insights into the structure-activity relationships of 7-substituted 8-hydroxyquinolines, potentially leading to the development of novel therapeutic leads.
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